molecular formula C24H26N8OS B10895672 2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

Cat. No.: B10895672
M. Wt: 474.6 g/mol
InChI Key: LCOZQITWAFUPKE-UHFFFAOYSA-N
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Description

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Properties

Molecular Formula

C24H26N8OS

Molecular Weight

474.6 g/mol

IUPAC Name

1-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C24H26N8OS/c1-14-4-6-16(7-5-14)12-32-13-18(11-25-32)26-24(34)29-28-23(33)19-10-20(17-8-9-17)27-22-21(19)15(2)30-31(22)3/h4-7,10-11,13,17H,8-9,12H2,1-3H3,(H,28,33)(H2,26,29,34)

InChI Key

LCOZQITWAFUPKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=S)NNC(=O)C3=CC(=NC4=C3C(=NN4C)C)C5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of tropomyosin receptor kinases (TRKs). It binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern, which provides distinct binding properties and selectivity towards TRKs. This makes it a valuable compound for further research and development in targeted cancer therapies .

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